Introduction: The Significance of Selective Deuteration in Anisole
Introduction: The Significance of Selective Deuteration in Anisole
An in-depth technical guide to the physical and chemical properties of Anisole-2,4,6-d3, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the compound's characteristics, its scientific applications, and relevant experimental context.
Anisole-2,4,6-d3 is a deuterated isotopologue of anisole (methoxybenzene), where three hydrogen atoms on the aromatic ring at positions 2, 4, and 6 have been replaced with deuterium. This selective labeling creates a molecule with a slightly higher molecular weight but nearly identical chemical reactivity to its non-deuterated counterpart.[1][] The utility of such a compound in scientific research is profound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a significant kinetic isotope effect (KIE) in reactions where this bond is cleaved.[3][4][5] This property makes Anisole-2,4,6-d3 an invaluable tool for elucidating reaction mechanisms, particularly in studies of electrophilic aromatic substitution and metabolic pathways involving cytochrome P450 enzymes.[3] It also serves as an internal standard in mass spectrometry-based analyses for quantifying trace amounts of anisole in complex matrices.
Molecular Structure and Identification
The foundational step in understanding Anisole-2,4,6-d3 is to visualize its structure and know its key identifiers.
Caption: Molecular structure of Anisole-2,4,6-d3.
This compound is unambiguously identified by the following:
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IUPAC Name: 1,3,5-trideuterio-2-methoxybenzene
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Molecular Formula: C₇D₃H₅O[1]
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InChI Key: RDOXTESZEPMUJZ-UJESMPABSA-N[1][]
Core Physical and Chemical Properties
The physical properties of Anisole-2,4,6-d3 are very similar to those of unlabeled anisole, with minor differences attributable to the increased mass from deuterium. All quantitative data are summarized below for ease of reference.
| Property | Value | Source(s) |
| Molecular Weight | 111.16 g/mol | [1][6][7] |
| Appearance | Colorless to pale yellow liquid | [8][9] |
| Boiling Point | 154 °C (at 760 mmHg) | [1][][7][10] |
| Melting Point | -37 °C | [1][][7] |
| Density | 1.022 g/mL at 25 °C | [1][7][10] |
| Flash Point | 43 °C (109.4 °F) - closed cup | [1][11] |
| Isotopic Purity | Typically ≥98 atom % D | [1][] |
| Solubility | Slightly soluble in water; miscible with alcohol, ether, and other organic solvents. | [8][12] |
| Refractive Index (n20/D) | ~1.516 (Value for Anisole-(methyl-d3) is 1.5164, expected to be very similar) | [13] |
Spectroscopic Profile
While a full spectral analysis is beyond the scope of this guide, key expectations for common analytical techniques are noted for the practitioner:
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Mass Spectrometry (MS): The molecular ion peak will appear at an m/z corresponding to its molecular weight (111.16), representing a mass shift of M+3 compared to unlabeled anisole (MW 108.14).[1][7] This distinct shift is fundamental to its use as an internal standard.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The signals corresponding to the aromatic protons at positions 2, 4, and 6 will be absent. The remaining aromatic protons at positions 3 and 5, along with the methoxy protons, will be visible.
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¹³C NMR: The spectrum will be very similar to anisole, but the signals for the deuterated carbons (C2, C4, C6) will show splitting due to coupling with deuterium and will have significantly lower intensity.
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Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency (approx. 2200-2300 cm⁻¹) compared to the C-H aromatic stretches (approx. 3000-3100 cm⁻¹).
Safety and Handling
Anisole-2,4,6-d3 is classified as a flammable liquid and may cause respiratory irritation or drowsiness.[1][6][11]
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GHS Hazard Statements: H226 (Flammable liquid and vapor), H336 (May cause drowsiness or dizziness).[1][11] Some sources also report H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]
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Precautionary Statements: P210 (Keep away from heat, sparks, open flames), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment), and P261 (Avoid breathing vapors).[1][14]
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Storage: It should be stored in a well-ventilated place, away from ignition sources.[11][14]
Application in Mechanistic Studies: A Field-Proven Insight
The primary value of Anisole-2,4,6-d3 lies in its application to mechanistic chemistry. Anisole readily undergoes electrophilic aromatic substitution, with the methoxy group directing incoming electrophiles to the ortho and para positions (2, 4, and 6).[9] In a standard reaction, cleavage of the C-H bond at one of these positions is often part of the rate-determining step.
By substituting deuterium at these specific sites, scientists can directly probe this step. If the reaction rate decreases significantly when using Anisole-2,4,6-d3 compared to standard anisole, it provides strong evidence that the C-H bond cleavage is indeed rate-limiting. This is a classic application of the kinetic isotope effect to differentiate between proposed reaction pathways, a cornerstone of physical organic chemistry. Such studies are critical in optimizing synthetic routes and in understanding enzymatic processes, such as the oxidative demethylation by cytochrome P450 enzymes in drug metabolism.[3]
Experimental Protocol: Representative Synthesis via Williamson Ether Synthesis
The most direct and reliable method for preparing Anisole-2,4,6-d3 is the Williamson ether synthesis, a robust protocol for forming ethers. The causality is clear: a nucleophilic phenoxide ion is generated and reacts with an electrophilic methylating agent.
Objective: To synthesize Anisole-2,4,6-d3 from Phenol-2,4,6-d3.
Materials:
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Phenol-2,4,6-d3
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Sodium hydroxide (NaOH) or a stronger base like sodium hydride (NaH)
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Dimethyl sulfate ((CH₃)₂SO₂) or Methyl iodide (CH₃I)
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Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
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Deionized water
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Diethyl ether (for extraction)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Caption: Workflow for the synthesis of Anisole-2,4,6-d3.
Step-by-Step Methodology:
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Deprotonation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve Phenol-2,4,6-d3 (1.0 eq) in anhydrous THF. Cool the solution in an ice bath to 0 °C.
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Causality: Anhydrous conditions are critical as water would compete with the phenol for the base. The inert atmosphere prevents unwanted side reactions with air.
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-
Add sodium hydroxide (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
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Causality: The strong base deprotonates the acidic hydroxyl group of the phenol, generating the highly nucleophilic sodium phenoxide salt, which is the active species for the subsequent reaction.
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-
Methylation: While maintaining the temperature at 0 °C, add dimethyl sulfate (1.1 eq) dropwise via a syringe.
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Causality: Dimethyl sulfate is a potent and efficient methylating agent (an electrophile). A slow, dropwise addition is a standard precaution to control the exothermic reaction.
-
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Carefully quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Causality: The quench neutralizes any remaining reactive species.
-
-
Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.
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Causality: Anisole is significantly more soluble in organic solvents like diethyl ether than in water, allowing for its efficient separation.
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-
Wash the combined organic layer sequentially with deionized water and then with brine.
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Causality: The water wash removes water-soluble impurities, and the brine wash helps to remove residual water from the organic layer before the final drying step.
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-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purify the resulting crude oil by vacuum distillation to yield pure Anisole-2,4,6-d3. The boiling point of anisole is 154 °C, so distillation should be set accordingly.[15]
This self-validating protocol relies on a classic, high-yielding reaction. The purity of the final product can be confirmed by NMR and mass spectrometry, which will verify the correct incorporation of deuterium and the absence of starting materials.
References
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PubChem. Anisole-2,4,6-d3 | C7H8O | CID 12209352. [Link]
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Organic Syntheses. Anisole. [Link]
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SpectraBase. Anisole-2,4,6-D3. [Link]
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PubChem. Anisole | C7H8O | CID 7519. [Link]
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Macsen Labs. Anisole Chemical Properties: Structure, Characteristics & Industrial Significance. [Link]
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ACS Publications. Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model. [Link]
-
CAS Common Chemistry. Anisole. [Link]
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ACS Publications. The Journal of Physical Chemistry A - Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals. [Link]
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PubMed. Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model. [Link]
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CAS Common Chemistry. Anisole Details. [Link]
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ResearchGate. Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model | Request PDF. [Link]
-
NIST WebBook. Anisole. [Link]
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